molecular formula C8H12ClN3O3 B2906449 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide CAS No. 957011-62-0

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide

Cat. No.: B2906449
CAS No.: 957011-62-0
M. Wt: 233.65
InChI Key: UDLZRULAKSUQDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves several steps. One common synthetic route includes the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide can be compared with other similar compounds, such as:

Biological Activity

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly as a lead compound in drug development. Its unique structure, characterized by the imidazolidinone moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₂ClN₃O₃
  • Molecular Weight : 233.65 g/mol
  • CAS Number : 957011-62-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features exhibit activity against various enzymes and receptors involved in disease pathways.

Enzyme Inhibition

  • Protein Tyrosine Phosphatase 1B (PTP1B) :
    • PTP1B is a critical regulator of insulin signaling and is a target for diabetes treatment. Compounds derived from imidazolidinone structures have shown promising inhibitory effects on PTP1B, enhancing insulin receptor phosphorylation and glucose uptake in cellular models .
    • Specific derivatives have demonstrated IC₅₀ values in the low micromolar range, indicating potent inhibition.
  • Cyclooxygenase (COX) Enzymes :
    • Molecular docking studies suggest that similar acetamide derivatives can effectively bind to COX enzymes, which are key players in inflammatory responses. The binding affinity and inhibition capacity of these compounds can lead to anti-inflammatory effects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target IC₅₀ / Ki Value Reference
PTP1B InhibitionPTP1B~6.7 µM
Anti-inflammatory ActivityCOX EnzymesNot specified
Antimicrobial ActivityVarious pathogensNot specifiedGeneral findings on acetamides

Case Studies

Several studies have explored the biological activities of related compounds:

  • PTP1B Inhibition Study :
    • A study identified imidazolidine derivatives as potent inhibitors of PTP1B using virtual screening and molecular docking techniques. The most active compound displayed an IC₅₀ significantly lower than previously known inhibitors, showcasing the potential of this chemical class in diabetes management .
  • Analgesic Activity Evaluation :
    • Research involving the synthesis of new acetamide derivatives demonstrated their analgesic properties through in vivo models. The compounds were compared against standard analgesics like diclofenac sodium, revealing significant pain relief effects attributed to their interaction with COX enzymes .
  • Antimicrobial Properties :
    • Compounds with similar structures have been reported to exhibit antimicrobial activity against various bacterial strains, suggesting that this compound might also possess such properties based on its structural analogs .

Properties

IUPAC Name

2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O3/c1-3-8(2)6(14)12(7(15)10-8)11-5(13)4-9/h3-4H2,1-2H3,(H,10,15)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLZRULAKSUQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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